4H-1,2,4-triazole-3-carbothioamide
Overview
Description
4H-1,2,4-Triazole-3-carbothioamide is a heterocyclic compound with the molecular formula C₃H₄N₄S and a molecular weight of 128.16 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that triazole compounds often exhibit anti-che activity by inhibiting both ache and buche activities .
Mode of Action
It is known that triazole compounds often interact with their targets by forming hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential anti-che activity, it may affect pathways involving acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement and heart rate .
Pharmacokinetics
Its molecular weight of 12816 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its potential anti-che activity, it may lead to an increase in acetylcholine levels, which could have various effects depending on the specific cells and tissues involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H-1,2,4-triazole-3-carbothioamide. For instance, its stability may be affected by temperature, as suggested by its melting point of 348-350°C . Furthermore, its solubility in water and some organic solvents suggests that the compound’s action and efficacy may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-triazole-3-carbothioamide typically involves the reaction of thiosemicarbazide with formic acid or its derivatives under reflux conditions . The reaction proceeds through cyclization, forming the triazole ring. The general reaction can be represented as follows:
Thiosemicarbazide+Formic Acid→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4H-1,2,4-triazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
4H-1,2,4-triazole-3-carbothioamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities but lacks the carbothioamide group.
1,2,3-Triazole: Another isomer with different chemical properties and biological activities.
Thiosemicarbazide: A precursor in the synthesis of 4H-1,2,4-triazole-3-carbothioamide.
Uniqueness: this compound is unique due to the presence of both the triazole ring and the carbothioamide group, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJPYFZLFQUVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296351 | |
Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-11-0 | |
Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3641-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,2,4-triazole-3-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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